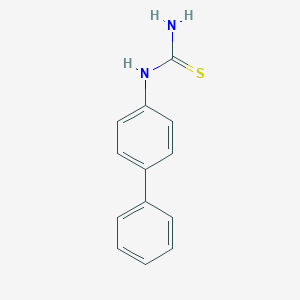
Urea, 1-(4-biphenylyl)-2-thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(4-biphenylyl)-2-thio- is a useful research compound. Its molecular formula is C13H12N2S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
The exact mass of the compound Urea, 1-(4-biphenylyl)-2-thio- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Urea, 1-(4-biphenylyl)-2-thio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, 1-(4-biphenylyl)-2-thio- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
G Protein-Coupled Receptor Modulation
Research has shown that Urea, 1-(4-biphenylyl)-2-thio- can interact with G protein-coupled receptors (GPRs), which play crucial roles in cellular signaling pathways. Compounds with similar structures have demonstrated the ability to modulate these receptors, suggesting therapeutic potential for conditions related to GPR signaling dysregulation.
Case Study:
In a study investigating the biological activity of thio-urea derivatives, Urea, 1-(4-biphenylyl)-2-thio- exhibited significant binding affinity towards specific GPRs, indicating its potential as a lead compound for drug development targeting these receptors.
Antioxidant Activity
The compound also shows promise as an antioxidant agent. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.
Research Findings:
A comparative study highlighted that Urea, 1-(4-biphenylyl)-2-thio- outperformed several other thiourea derivatives in antioxidant assays, suggesting its suitability for further exploration in nutraceutical applications.
Coordination Chemistry
Urea, 1-(4-biphenylyl)-2-thio- has been studied for its interactions with metal ions through coordination chemistry. This property is essential for developing sensors capable of selectively detecting metal ions.
Research Insights:
Studies indicate that the modification of the biphenyl structure can significantly influence the compound's binding characteristics and selectivity towards different metal ions, enhancing its utility in sensing technologies.
Synthesis of Novel Materials
The compound can serve as a precursor in synthesizing novel materials with tailored properties. Its unique structure allows for modifications that can lead to materials with specific functionalities.
Example Application:
Research has demonstrated that incorporating Urea, 1-(4-biphenylyl)-2-thio- into polymer matrices can enhance mechanical properties and thermal stability, making it valuable in developing advanced composite materials.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Urea, 1-(2-biphenylyl)-2-thio- | Thio-urea derivative | Similar reactivity patterns; used in organic synthesis |
| Thiourea | Simple thiourea | Known for biological activity; used as a reagent in synthesis |
| N,N'-Diethylthiourea | Symmetrical thiourea | Exhibits fungicidal properties; used in agriculture |
| Thioacetamide | Acetamide derivative | Utilized in chemical synthesis; shows varied reactivity |
Urea, 1-(4-biphenylyl)-2-thio- stands out due to its biphenyl substitution, which enhances solubility and interaction potential compared to simpler thioureas. Its specific biological activity related to GPR modulation further distinguishes it from other compounds.
属性
CAS 编号 |
19250-03-4 |
|---|---|
分子式 |
C13H12N2S |
分子量 |
228.31 g/mol |
IUPAC 名称 |
(4-phenylphenyl)thiourea |
InChI |
InChI=1S/C13H12N2S/c14-13(16)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,14,15,16) |
InChI 键 |
ZBLBLYUALCIFDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=C(N)S |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N |
Key on ui other cas no. |
19250-03-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















